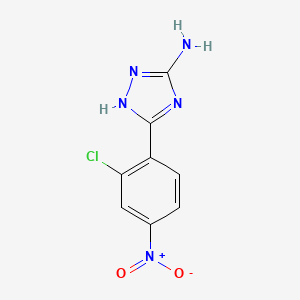![molecular formula C12H6BrCl3F4N2O4 B13660527 Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a valuable subject for chemical studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ester and ureido groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce simpler compounds .
科学的研究の応用
Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for investigating biological interactions and pathways.
Industry: The compound is used in the development of advanced materials and chemical processes
作用機序
The mechanism of action of Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Methyl 4-bromo-2-fluoropyridine-3-carboxylate: Similar in structure but with a pyridine ring instead of a benzoate.
Methyl 2-bromobenzoate: Lacks the additional functional groups present in the target compound.
4-bromo-3-fluoro-2-methylphenol: Similar halogenation pattern but different functional groups
Uniqueness
Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate stands out due to its combination of multiple halogen atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
特性
分子式 |
C12H6BrCl3F4N2O4 |
|---|---|
分子量 |
504.4 g/mol |
IUPAC名 |
methyl 4-bromo-3-fluoro-2-[(2,2,2-trichloroacetyl)carbamoylamino]-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H6BrCl3F4N2O4/c1-26-8(23)3-2-4(12(18,19)20)5(13)6(17)7(3)21-10(25)22-9(24)11(14,15)16/h2H,1H3,(H2,21,22,24,25) |
InChIキー |
MHHTVOGHFBEBJH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1NC(=O)NC(=O)C(Cl)(Cl)Cl)F)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


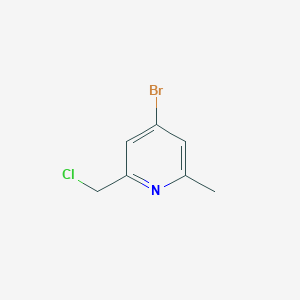
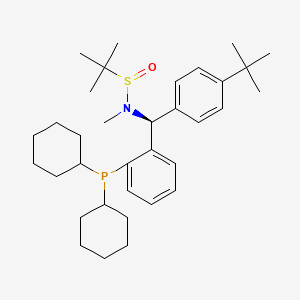
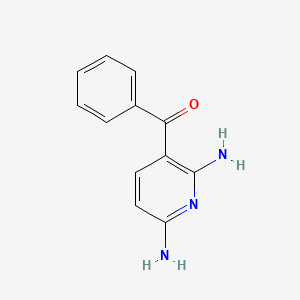
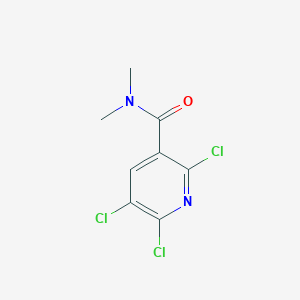
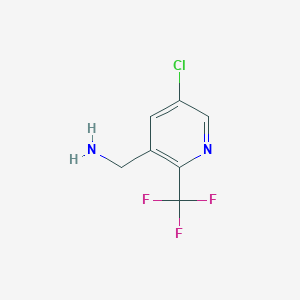
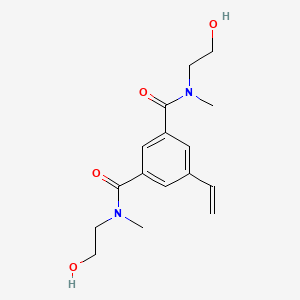

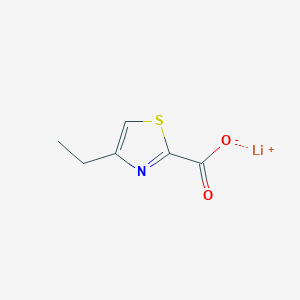
![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
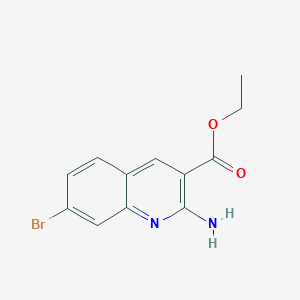

![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)
